molecular formula C11H12O B7463531 7-methyl-2,3-dihydro-1H-indene-4-carbaldehyde

7-methyl-2,3-dihydro-1H-indene-4-carbaldehyde

Cat. No.: B7463531
M. Wt: 160.21 g/mol
InChI Key: SRAOJVZUJSEHQP-UHFFFAOYSA-N
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Description

7-methyl-2,3-dihydro-1H-indene-4-carbaldehyde is an organic compound with the molecular formula C11H12O It is a derivative of indene, featuring a methyl group at the 7th position and an aldehyde group at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-2,3-dihydro-1H-indene-4-carbaldehyde typically involves the hydrogenation of ortho-xylene and ethylene to form the intermediate 2,3-dihydro-4,7-dimethyl-1H-indene, followed by dehydrogenation to yield the target compound . The reaction conditions often require acidic catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods involve the use of continuous flow reactors and optimized reaction conditions to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

7-methyl-2,3-dihydro-1H-indene-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions often use reagents such as bromine (Br2) or sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: 7-methyl-2,3-dihydro-1H-indene-4-carboxylic acid.

    Reduction: 7-methyl-2,3-dihydro-1H-indene-4-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

7-methyl-2,3-dihydro-1H-indene-4-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-methyl-2,3-dihydro-1H-indene-4-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-dihydro-1H-indene-4-carbaldehyde
  • 4,7-dimethyl-1H-indene
  • 1H-indene-3-carbaldehyde

Uniqueness

7-methyl-2,3-dihydro-1H-indene-4-carbaldehyde is unique due to the presence of both a methyl group and an aldehyde group on the indene ring. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to other similar compounds .

Biological Activity

7-Methyl-2,3-dihydro-1H-indene-4-carbaldehyde is a compound of increasing interest in medicinal chemistry and biological research. Its unique structural features, including the indene ring and aldehyde functional group, endow it with potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in drug development, and relevant case studies.

The molecular formula for this compound is C10H10OC_{10}H_{10}O, with a molecular weight of 150.19 g/mol. The compound features an aldehyde group that can participate in various chemical reactions, including oxidation, reduction, and electrophilic substitution.

PropertyValue
Molecular Formula C10H10O
Molecular Weight 150.19 g/mol
IUPAC Name This compound
CAS Number Not specified

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their functions. Additionally, the indene structure allows it to interact with hydrophobic pockets in enzymes or receptors, influencing their activity.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Antitumor Activity : Preliminary studies suggest that derivatives of indene compounds exhibit significant antitumor properties. The compound's ability to modify protein functions may contribute to its potential in cancer therapy .
  • Antibacterial Properties : Some studies have highlighted the antibacterial effects of related indene derivatives. The mechanism may involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways .
  • Anti-inflammatory Effects : Research indicates that compounds similar to this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

Case Studies

Several studies have investigated the biological implications of this compound:

Study 1: Antitumor Activity

A study published in a peer-reviewed journal explored the antitumor effects of various indene derivatives, including this compound. The results showed that these compounds inhibited tumor cell proliferation in vitro and demonstrated cytotoxicity against certain cancer cell lines .

Study 2: Antibacterial Properties

In another investigation, researchers tested the antibacterial activity of several indene derivatives against common pathogens. The findings indicated that this compound exhibited notable antibacterial effects, suggesting its potential as a lead compound for developing new antibiotics.

Applications in Drug Development

Given its diverse biological activities, this compound serves as a promising building block for drug development:

  • Pharmaceutical Synthesis : It is utilized as a precursor for synthesizing more complex molecules with potential therapeutic applications.
  • Targeted Drug Design : Its ability to interact with specific molecular targets makes it a candidate for targeted drug therapies aimed at treating various diseases.

Properties

IUPAC Name

7-methyl-2,3-dihydro-1H-indene-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-8-5-6-9(7-12)11-4-2-3-10(8)11/h5-7H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRAOJVZUJSEHQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCC2=C(C=C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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